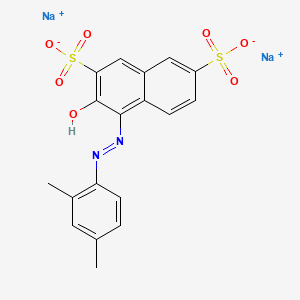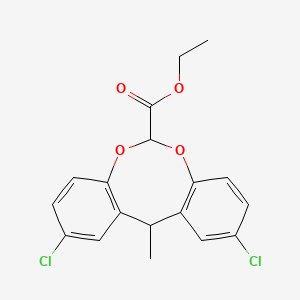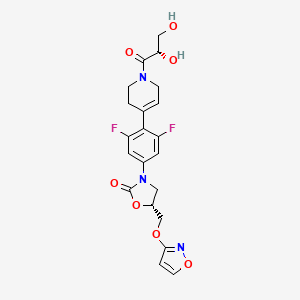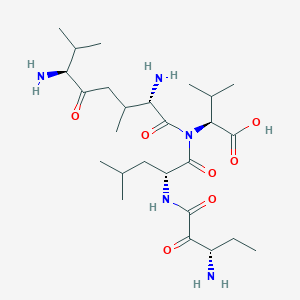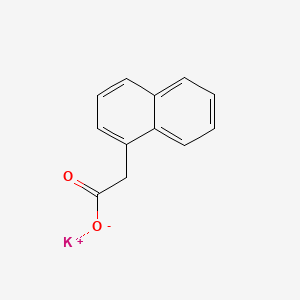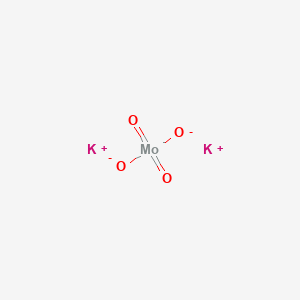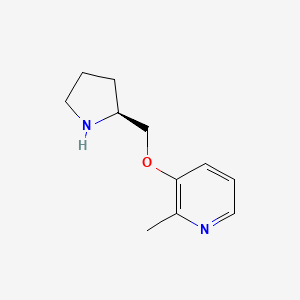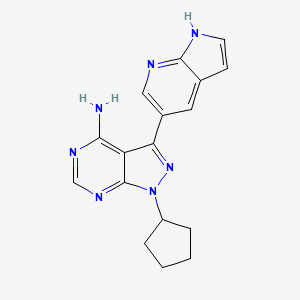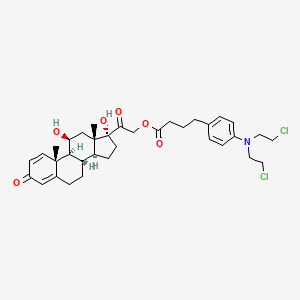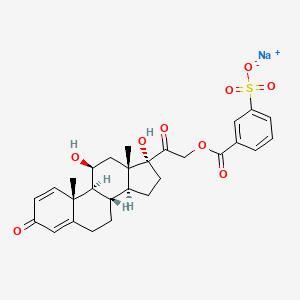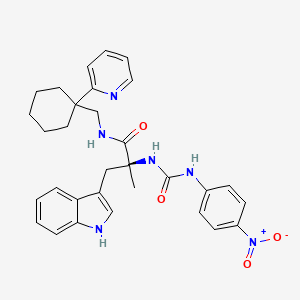
PD 168368
描述
PD 168368 是一种合成有机化合物,以其作为神经介素 B 受体的强效、竞争性和选择性拮抗剂而闻名。 神经介素 B 是一种哺乳动物肽,参与各种生理过程,包括平滑肌收缩和细胞生长调节 .
科学研究应用
PD 168368 在科学研究中有广泛的应用,包括:
化学: 用作研究神经介素 B 受体结构和功能的工具。
生物学: 研究其在调节细胞生长和分化中的作用。
医学: 探索其在癌症治疗中的潜力,特别是在抑制癌细胞迁移和侵袭方面。
工业: 用于开发新药和治疗剂
作用机制
PD 168368 通过与神经介素 B 受体竞争性结合而发挥作用,从而阻断神经介素 B 的作用。这种抑制阻止了细胞内钙的升高和肌醇磷酸的释放,这些对于各种细胞过程至关重要。 此外,this compound 在较高浓度下充当甲酰肽受体的激动剂,进一步影响细胞信号通路 .
生化分析
Biochemical Properties
PD 168368 interacts with neuromedin B receptors (NMBR; IC50=96 nM) and gastrin-releasing peptide receptor (GRPR; IC50=3500 nM) in a competitive manner . It also acts as a mixed agonist for FPR1/FPR2/FPR3 with EC50s of 0.57, 0.24, and 2.7 nM, respectively . These interactions play a crucial role in its biochemical properties.
Cellular Effects
This compound has been shown to suppress migration and invasion of the human breast cancer cell line MDA-MB-231 . It reduces epithelial-mesenchymal transition (EMT) of breast cancer cells by upregulating E-cadherin and downregulating vimentin . It also influences cell function by suppressing the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with NMB receptors and gastrin-releasing peptide receptors . It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors . It also inhibits the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in breast cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dosage of 1.2 mg/kg, it has been shown to inhibit metastasis of breast cancer in mice
准备方法
合成路线和反应条件
PD 168368 的合成涉及多个步骤,从市售起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和成本效益进行了优化,通常涉及自动系统以精确控制反应条件。 实施质量控制措施以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
PD 168368 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 卤素、烷化剂和其他试剂.
主要形成的产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会产生各种氧化衍生物,而还原反应可能会产生化合物的还原形式 .
相似化合物的比较
PD 168368 在作为神经介素 B 受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:
铃蟾肤素受体拮抗剂: 这些化合物也靶向神经介素 B 受体,但可能具有不同的选择性特征。
促胃液释放肽受体拮抗剂: 这些化合物靶向相关受体,但选择性和效力程度不同.
This compound 由于其对神经介素 B 受体的高亲和力和抑制癌细胞迁移和侵袭的能力而脱颖而出,使其成为癌症研究中宝贵的工具 .
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




